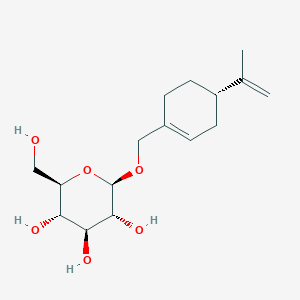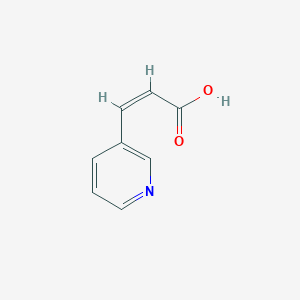
(Z)-3-pyridin-3-ylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-pyridin-3-ylprop-2-enoic acid, also known as ZPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ZPPA belongs to the class of pyridine derivatives and is a potent inhibitor of histone deacetylase, an enzyme that plays a crucial role in gene expression and regulation.
Wirkmechanismus
(Z)-3-pyridin-3-ylprop-2-enoic acid exerts its pharmacological effects by inhibiting histone deacetylase, an enzyme that regulates the acetylation of histone proteins. Histone acetylation is a crucial process that affects gene expression and regulation. By inhibiting histone deacetylase, (Z)-3-pyridin-3-ylprop-2-enoic acid promotes the acetylation of histones, leading to changes in gene expression and regulation. This mechanism of action is responsible for the therapeutic effects of (Z)-3-pyridin-3-ylprop-2-enoic acid in various diseases.
Biochemical and Physiological Effects:
(Z)-3-pyridin-3-ylprop-2-enoic acid has been shown to have various biochemical and physiological effects. It has been observed to induce cell cycle arrest and apoptosis in cancer cells. (Z)-3-pyridin-3-ylprop-2-enoic acid also reduces the inflammation response by inhibiting the production of pro-inflammatory cytokines. In addition, (Z)-3-pyridin-3-ylprop-2-enoic acid has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-3-pyridin-3-ylprop-2-enoic acid has several advantages for lab experiments. It is a potent inhibitor of histone deacetylase, making it a useful tool for studying the role of histone acetylation in gene expression and regulation. (Z)-3-pyridin-3-ylprop-2-enoic acid is also relatively easy to synthesize, and the yield and purity obtained through the synthesis method are satisfactory.
However, there are also some limitations to using (Z)-3-pyridin-3-ylprop-2-enoic acid in lab experiments. (Z)-3-pyridin-3-ylprop-2-enoic acid has low solubility in water, which can make it challenging to work with in aqueous solutions. In addition, (Z)-3-pyridin-3-ylprop-2-enoic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of (Z)-3-pyridin-3-ylprop-2-enoic acid. One potential area of research is the development of (Z)-3-pyridin-3-ylprop-2-enoic acid-based therapies for cancer and other diseases. Another area of research is the study of the mechanisms underlying the effects of (Z)-3-pyridin-3-ylprop-2-enoic acid on cognitive function and memory. Additionally, further studies are needed to determine the safety and efficacy of (Z)-3-pyridin-3-ylprop-2-enoic acid in human clinical trials.
Conclusion:
In conclusion, (Z)-3-pyridin-3-ylprop-2-enoic acid is a pyridine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. (Z)-3-pyridin-3-ylprop-2-enoic acid is a potent inhibitor of histone deacetylase and has been shown to have various biochemical and physiological effects. While there are some limitations to using (Z)-3-pyridin-3-ylprop-2-enoic acid in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Synthesemethoden
The synthesis of (Z)-3-pyridin-3-ylprop-2-enoic acid involves the reaction of 3-pyridinylboronic acid with acryloyl chloride in the presence of palladium catalyst. The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography. The yield of (Z)-3-pyridin-3-ylprop-2-enoic acid obtained through this method is high, and the purity is also satisfactory.
Wissenschaftliche Forschungsanwendungen
(Z)-3-pyridin-3-ylprop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. (Z)-3-pyridin-3-ylprop-2-enoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been observed to reduce the inflammation response in various animal models of inflammatory diseases.
Eigenschaften
CAS-Nummer |
155170-47-1 |
|---|---|
Produktname |
(Z)-3-pyridin-3-ylprop-2-enoic acid |
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(Z)-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3- |
InChI-Schlüssel |
VUVORVXMOLQFMO-ARJAWSKDSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=C\C(=O)O |
SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
Kanonische SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
Synonyme |
2-Propenoicacid,3-(3-pyridinyl)-,(Z)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)



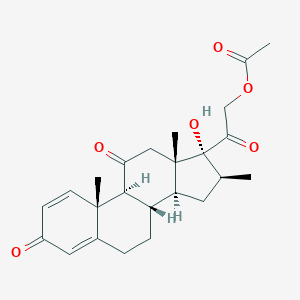
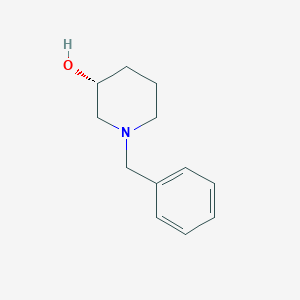


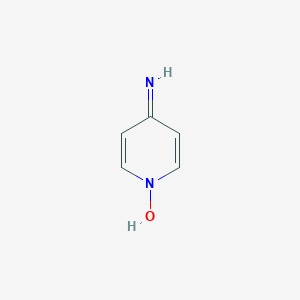
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)


